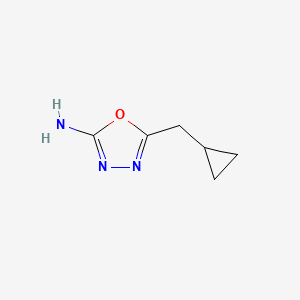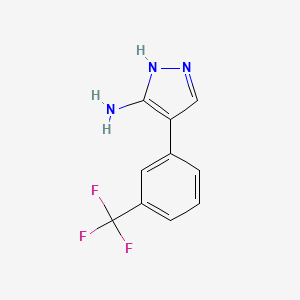
4-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine
Vue d'ensemble
Description
The compound “4-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine” is a type of organic compound. Trifluoromethylphenyl compounds are often used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied using various electrochemical techniques. Cyclic voltammetry and square wave voltammetry studies show that the complexes have either metal-based or ligand-based diffusion-controlled electron transfer properties .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound “4-(Trifluoromethyl)-phenyl” has a molecular weight of 162.1092 .Applications De Recherche Scientifique
Anticancer Activity : A study by Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives starting from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine. These compounds were tested for anticancer activity against various cancer cell lines, showing promising bioactivity at micro molar concentration (Chavva et al., 2013).
Synthesis of Pyrazolo[1,5-a] Pyrimidine Derivatives : Xu Li-feng (2011) reported on the synthesis of 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives, which have shown many biological activities in medicine. The synthesis involved using 4-(trifluoromethyl)phenyl as a precursor (Xu Li-feng, 2011).
Cytotoxic Activity : Kurumurthy et al. (2014) prepared novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine. These compounds were screened for cytotoxic activity against human cancer cell lines, identifying several compounds with promising activity (Kurumurthy et al., 2014).
Antimycobacterial Agents : Emmadi et al. (2015) created a library of novel 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids starting from 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. These compounds were evaluated for antimycobacterial activity against Mycobacterium smegmatis and showed promising lead compounds with minimal cytotoxicity, marking them as potential antitubercular agents (Emmadi et al., 2015).
Theoretical Studies on Molecular Structure : Shukla et al. (2015) conducted electronic structure calculations and vibrational assignments on a related molecule, 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, using density functional theory. This study provides insights into the chemical reactivity and charge transfer within such molecules (Shukla et al., 2015).
Safety and Hazards
Orientations Futures
Future research may focus on the synthesis of new compounds and the investigation of their properties and potential applications. For instance, the design of synthetic routes that could support substrate expansion at the last step of the reaction could help obtain new compounds for subsequent bioactivity studies .
Mécanisme D'action
Target of Action
Similar compounds have been used in the suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction
Mode of Action
It’s worth noting that compounds with similar structures have been used in the suzuki–miyaura coupling, where oxidative addition occurs with formally electrophilic organic groups . This suggests that the compound might interact with its targets through a similar mechanism, but more research is needed to confirm this.
Biochemical Pathways
Similar compounds have been shown to participate in the suzuki–miyaura coupling, which involves the formation of carbon–carbon bonds
Pharmacokinetics
A compound with a similar structure, enobosarm, has been shown to have a bioavailability of 100% in rats . It’s metabolized by CYP3A4, UGT1A1, UGT2B7, and has a half-life of 14–24 hours
Result of Action
Compounds with similar structures have been shown to have fungicidal activity
Action Environment
Similar compounds have been shown to be stable and have low volatility
Propriétés
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-2-6(4-7)8-5-15-16-9(8)14/h1-5H,(H3,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSKIVAWXWVOPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(NN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B3122182.png)
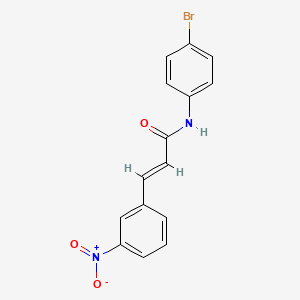


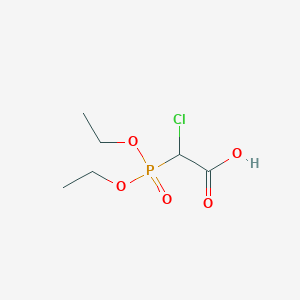

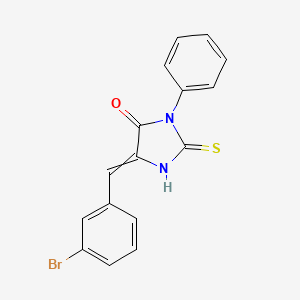
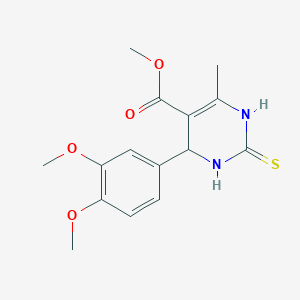
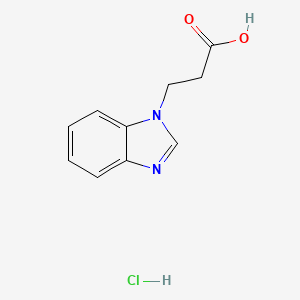
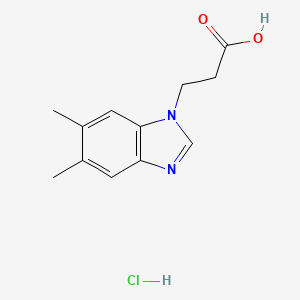

![3,7-Dihydrobenzo[1,2-b:4,5-b']difuran-2,6-dione](/img/structure/B3122267.png)

